molecular formula C22H24N2O2 B5715936 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline

1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline

Cat. No. B5715936
M. Wt: 348.4 g/mol
InChI Key: LGSDRZVXXGYGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline, also known as DBTHQ, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. DBTHQ has gained significant attention in recent years due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and modulate signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation products, increase the activity of antioxidant enzymes, and modulate the expression of genes involved in inflammation and cell proliferation. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it a useful tool for studying various disease processes. However, there are also some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in vivo.

Synthesis Methods

1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with succinic anhydride followed by oxidation with potassium permanganate. The final product is obtained after purification through recrystallization.

Scientific Research Applications

1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1,4-bis(3,4-dihydro-2H-quinolin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(23-15-5-9-17-7-1-3-11-19(17)23)13-14-22(26)24-16-6-10-18-8-2-4-12-20(18)24/h1-4,7-8,11-12H,5-6,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDRZVXXGYGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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